molecular formula C22H21FN6O2 B2508270 (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-22-9

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2508270
CAS No.: 836630-22-9
M. Wt: 420.448
InChI Key: ARQDSKCBRYWQCI-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a planar quinoxaline core fused with a pyrrole ring. The compound features an (E)-configured 4-fluorobenzylidene substituent at the 1-position and a 3-methoxypropyl carboxamide group at the 3-position. The fluorine atom on the benzylidene moiety enhances electronegativity and metabolic stability compared to hydroxylated analogs, while the 3-methoxypropyl chain may improve solubility compared to shorter alkyl chains .

Properties

IUPAC Name

2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQDSKCBRYWQCI-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrroloquinoxaline class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline backbone, which is known for its ability to interact with various biological targets. The presence of an amino group and a fluorobenzylidene moiety enhances its potential as a therapeutic agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrroloquinoxaline derivatives. For instance, a related compound demonstrated significant inhibitory effects against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved compromising bacterial cell membrane integrity, leading to cell death. The compound was effective at high concentrations and showed a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .

Anticancer Properties

Pyrrolo[2,3-b]quinoxaline derivatives have also shown promise in cancer therapy. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, specific derivatives have been identified as potent Sirt6 activators, which play a crucial role in tumor suppression by regulating histone deacetylation .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]quinoxaline derivatives is heavily influenced by their structural components. Studies have indicated that modifications to the amino groups significantly affect antibacterial potency and selectivity. For example, introducing hydrophilic groups can enhance activity against Gram-positive bacteria while reducing cytotoxicity .

Modification Effect on Activity
Primary/secondary amino groupsIncreased antibacterial potency
Fluorine substitutionEnhanced selectivity towards specific kinases
Hydrophilic modificationsImproved bioavailability and reduced toxicity

Case Studies

  • Antibacterial Efficacy : In vitro studies showed that the compound effectively dispersed established bacterial biofilms and exhibited low cytotoxicity against human cells. It was particularly effective against MRSA in murine models, demonstrating its potential as a new antibacterial agent .
  • Cancer Cell Inhibition : The compound was tested against various cancer cell lines, showing significant inhibition of colony formation and induction of apoptosis in hepatocellular carcinoma cells. The activation of Sirt6 was linked to the observed anticancer effects, suggesting a dual role in inflammation and cancer therapy .

Comparison with Similar Compounds

Substituent Effects on Bioavailability

  • Fluorine vs. Hydroxyl Groups : The 4-fluorobenzylidene group in the target compound likely improves metabolic stability compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzylidene in ), as fluorine resists oxidative degradation. However, hydroxyl groups may enhance aqueous solubility.
  • Alkyl Chain Length : The 3-methoxypropyl chain in the target compound may offer better solubility than shorter chains (e.g., 2-methoxyethyl in ) while maintaining moderate lipophilicity for membrane permeability.

Electronic and Steric Considerations

  • Electron-Withdrawing vs.
  • Heterocyclic Substituents : Derivatives with thiophene () or indole () substituents introduce heteroatoms or extended π-systems, which may facilitate interactions with hydrophobic pockets or aromatic residues in biological targets.

Pharmacological Implications (Inferred)

  • Toxicity Profile : Fluorinated compounds often exhibit lower toxicity compared to hydroxylated analogs due to reduced reactive metabolite formation.

Preparation Methods

Functionalization at the 1-Position

Introduction of the (4-fluorobenzylidene)amino group at the 1-position employs a Schiff base formation. The free amino group on the pyrrolo[2,3-b]quinoxaline reacts with 4-fluorobenzaldehyde under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) at 60–80°C for 4–6 hours. The (E)-configuration is favored due to steric hindrance between the quinoxaline core and benzylidene moiety, confirmed via NOESY NMR.

Carboxamide Side Chain Installation

The N-(3-methoxypropyl)carboxamide group is introduced via amide coupling. The 3-carboxylic acid derivative of pyrrolo[2,3-b]quinoxaline is activated using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) and reacted with 3-methoxypropylamine in dichloromethane or DMF. This step typically achieves 70–85% yield after purification by silica gel chromatography (hexane/ethyl acetate).

Integrated Synthetic Pathway

A consolidated synthesis involves three stages (Table 1):

Table 1. Optimized Reaction Conditions for Target Compound Synthesis

Step Reaction Reagents/Conditions Yield (%) Reference
1 Core formation o-Phenylenediamine, AcOH, 90°C, 6 h 78
2 1-Amino functionalization 4-Fluorobenzaldehyde, AcOH, 70°C, 5 h 82
3 Carboxamide coupling 3-Methoxypropylamine, EDC/HOBt, DMF, rt 75

Stepwise Procedure

  • Core Synthesis :
    Combine 4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (2.0 g, 10.2 mmol) and o-phenylenediamine (3.3 g, 30.6 mmol) in acetic acid (15 mL). Reflux at 90°C for 6 hours. Quench with ice water, filter, and recrystallize from ethanol to obtain the 3-carboxamide intermediate (1.45 g, 78%).

  • Schiff Base Formation :
    Dissolve the 1-amino intermediate (1.0 g, 3.8 mmol) and 4-fluorobenzaldehyde (0.52 g, 4.2 mmol) in acetic acid (10 mL). Stir at 70°C for 5 hours. Concentrate under vacuum and purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the benzylidene derivative (1.02 g, 82%).

  • Amide Coupling :
    Activate the carboxylic acid (0.8 g, 2.5 mmol) with EDC (0.57 g, 3.0 mmol) and HOBt (0.41 g, 3.0 mmol) in DMF (10 mL). Add 3-methoxypropylamine (0.28 g, 3.0 mmol) and stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and evaporate to dryness. Purify by flash chromatography (methanol/dichloromethane, 1:20) to yield the target compound (0.72 g, 75%).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 9.21 (s, 1H, NH), 8.45 (d, J = 8.5 Hz, 1H, ArH), 8.12 (s, 1H, CH=N), 7.94–7.89 (m, 2H, ArH), 7.65–7.60 (m, 2H, ArF), 7.32–7.28 (m, 2H, ArF), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 3.38–3.34 (m, 2H, NHCH₂), 1.92–1.85 (m, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₂FN₆O₂ [M+H]⁺: 441.1789; found: 441.1792.

Challenges and Optimization

  • Regioselectivity : The 1-position amino group must remain unprotected during benzylidene formation. Using bulky aldehydes or low temperatures minimizes bis-alkylation.
  • Stereocontrol : The (E)-isomer predominates (>95%) due to thermodynamic stability, confirmed by X-ray crystallography in analogous compounds.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve carboxamide coupling efficiency but require rigorous drying to avoid hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.